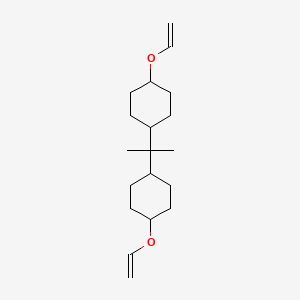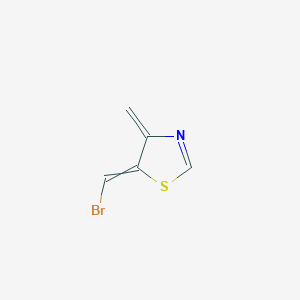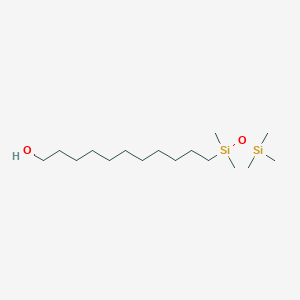
11-(Pentamethyldisiloxanyl)undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Pentamethyldisiloxanyl)undecan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pentamethyldisiloxanyl group attached to an undecanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Pentamethyldisiloxanyl)undecan-1-ol typically involves the reaction of undecanol with pentamethyldisiloxane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the siloxane group. A common method involves the use of a catalyst, such as platinum or palladium, to facilitate the hydrosilylation reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 11-(Pentamethyldisiloxanyl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of undecanal or undecanoic acid.
Reduction: Formation of undecane.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
11-(Pentamethyldisiloxanyl)undecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(Pentamethyldisiloxanyl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and ion transport. Additionally, the compound may interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Undecanol: A fatty alcohol with a similar undecanol backbone but lacking the pentamethyldisiloxanyl group.
Undecyl alcohol: Another fatty alcohol with similar properties but different structural features.
Hendecanol: A primary alcohol with an eleven-carbon chain, similar to 1-undecanol.
Uniqueness: 11-(Pentamethyldisiloxanyl)undecan-1-ol is unique due to the presence of the pentamethyldisiloxanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and stability, making it suitable for various specialized applications that similar compounds may not be able to achieve.
Properties
CAS No. |
162112-47-2 |
|---|---|
Molecular Formula |
C16H38O2Si2 |
Molecular Weight |
318.64 g/mol |
IUPAC Name |
11-[dimethyl(trimethylsilyloxy)silyl]undecan-1-ol |
InChI |
InChI=1S/C16H38O2Si2/c1-19(2,3)18-20(4,5)16-14-12-10-8-6-7-9-11-13-15-17/h17H,6-16H2,1-5H3 |
InChI Key |
CPRWSMNBVKIYFF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


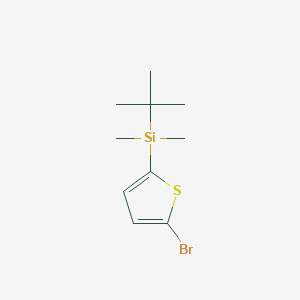
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
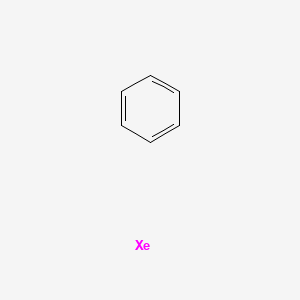
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
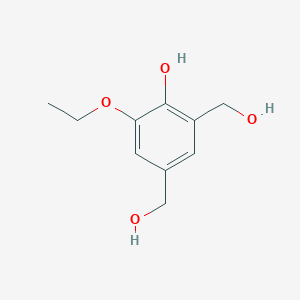
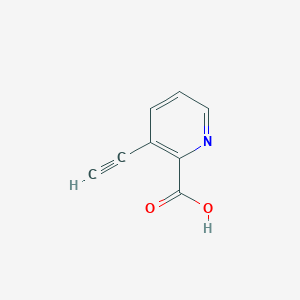
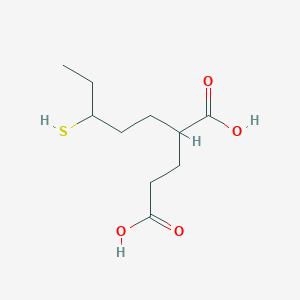
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
